1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2,4-dichlorophenylmethyl substituent at the pyridine N1-position and a 4-methoxyphenyl group attached via an amide linkage at the C3-position. Its design leverages electronic and steric modulation through the dichlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups, which may influence binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-16-8-6-15(7-9-16)23-19(25)17-3-2-10-24(20(17)26)12-13-4-5-14(21)11-18(13)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMJQNDOMTMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following comparison focuses on structural, synthetic, and physicochemical distinctions between the target compound and related derivatives from the evidence.
Table 1: Structural and Substituent Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- The 2,4-dichlorophenylmethyl group in the target compound increases lipophilicity compared to the 4-methoxybenzyl group in ’s compound, which may enhance membrane permeability but reduce aqueous solubility .
- The 4-methoxyphenyl amide in the target compound provides moderate polarity, contrasting with the 2,4-dimethoxyphenyl group in ’s analog, which likely improves solubility due to additional methoxy groups .
Synthetic Routes :
- The target compound’s synthesis may involve coupling 2-chloronicotinic acid derivatives with substituted anilines, similar to the method in . However, the dichlorophenylmethyl group might require specialized benzylation steps.
- highlights the formation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide via refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline, suggesting analogous routes for halogenated derivatives .
Hydrogen Bonding and Crystal Packing: The amide group in the target compound is expected to form N–H···O hydrogen bonds, as seen in ’s analog, which forms centrosymmetric dimers . This could influence crystallinity and stability.
Table 2: Physicochemical and Crystallographic Data
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s dichlorophenyl and methoxyphenyl groups suggest optimized binding (e.g., halogen bonding with targets), direct activity data are absent in the evidence. By contrast, analogs like DM-11 and DM-20 () with trifluoromethyl or pyrrole-carboxamide groups are explicitly studied for bioactivity .
- Synthetic Challenges : Introducing dichlorophenyl groups may require stringent conditions to avoid byproducts, as seen in ’s synthesis of brominated derivatives .
Biological Activity
The compound 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results indicate that the compound exhibits significant cytotoxicity.
In Vitro Studies
In vitro assays using the MTT method demonstrated that the compound has an IC50 value comparable to known anticancer agents. For instance, in one study, it showed an IC50 value of approximately against HCT-116 cells and against HepG2 cells .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| HCT-116 | 2.40 ± 0.12 | Harmine | 2.40 ± 0.12 |
| HepG2 | 2.54 ± 0.82 | Harmine | 2.54 ± 0.82 |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : A study evaluated the compound's effects on HCT-116 cells and found that it significantly reduced cell viability compared to untreated controls .
- HepG2 Cell Line Assessment : Another study reported that treatment with this compound resulted in a dose-dependent decrease in HepG2 cell viability, with morphological changes indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
